Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride
Overview
Description
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O3. It is a white to yellow solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a tetrahydroisoxazolo ring fused to a pyridine ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride involves a multi-step reaction process. One common synthetic route includes the following steps:
Formation of the Isoxazolo Ring: The initial step involves the reaction of a suitable precursor with triethylamine and dimethyl sulfoxide at 100°C for 14 hours.
Hydrochloride Formation: The intermediate product is then treated with hydrogen chloride in acetic acid and water at 120°C for 12 hours.
Further Reactions: Subsequent steps involve the use of N-ethyl-N,N-diisopropylamine and other reagents in N,N-dimethylformamide at 10°C for 16 hours.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in sealed, dry conditions and stored at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can also undergo reduction reactions under appropriate conditions.
Substitution: The compound is known to participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol: This compound has a similar core structure but differs in the functional groups attached.
Ethyl 4,5,6,7-tetrahydro-1,2-oxazolo[4,5-c]pyridine-3-carboxylate: Another closely related compound with slight variations in its chemical structure
Uniqueness
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group. This makes it particularly interesting for research in various fields, including medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-2-13-9(12)8-6-5-10-4-3-7(6)14-11-8;/h10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAKBPPVIPODKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659439 | |
Record name | Ethyl 4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912265-91-9 | |
Record name | Ethyl 4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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